molecular formula C11H17N3O2 B13214032 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13214032
M. Wt: 223.27 g/mol
InChI Key: AKSDMKCRFMFGOR-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, an amino group, and a pyrazole moiety

Preparation Methods

The synthesis of 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the cyclobutane ring: The cyclobutane ring is introduced via cycloaddition reactions.

    Functional group modifications: Amino and carboxylic acid groups are introduced through substitution reactions and subsequent functional group transformations.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and cyclobutane-containing molecules. Compared to these, 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 1-(1H-Pyrazol-3-yl)ethanamine
  • Cyclobutane-1-carboxylic acid derivatives
  • Other amino-pyrazole compounds

These similar compounds may share some reactivity and applications but differ in their specific interactions and effects due to variations in their molecular structures.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-[2-amino-1-(1-methylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-14-6-3-9(13-14)8(7-12)11(10(15)16)4-2-5-11/h3,6,8H,2,4-5,7,12H2,1H3,(H,15,16)

InChI Key

AKSDMKCRFMFGOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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